molecular formula C9H9F2N B13620785 3-(2,4-Difluorophenyl)prop-2-en-1-amine

3-(2,4-Difluorophenyl)prop-2-en-1-amine

Cat. No.: B13620785
M. Wt: 169.17 g/mol
InChI Key: CURQSJPQMYDLSW-OWOJBTEDSA-N
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Description

3-(2,4-Difluorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)prop-2-en-1-amine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2,4-Difluorophenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which influence its reactivity and biological activity. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)prop-2-en-1-amine
  • 3-(3,4-Difluorophenyl)prop-2-en-1-amine
  • 3-(2,5-Difluorophenyl)prop-2-en-1-amine

Uniqueness

3-(2,4-Difluorophenyl)prop-2-en-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other difluorophenyl derivatives .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+

InChI Key

CURQSJPQMYDLSW-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/CN

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CCN

Origin of Product

United States

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